1H-pyrazolo[3,4-b]pyridine-4-carboxamide 1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1956321-58-6
VCID: VC16003004
InChI: InChI=1S/C7H6N4O/c8-6(12)4-1-2-9-7-5(4)3-10-11-7/h1-3H,(H2,8,12)(H,9,10,11)
SMILES:
Molecular Formula: C7H6N4O
Molecular Weight: 162.15 g/mol

1H-pyrazolo[3,4-b]pyridine-4-carboxamide

CAS No.: 1956321-58-6

Cat. No.: VC16003004

Molecular Formula: C7H6N4O

Molecular Weight: 162.15 g/mol

* For research use only. Not for human or veterinary use.

1H-pyrazolo[3,4-b]pyridine-4-carboxamide - 1956321-58-6

Specification

CAS No. 1956321-58-6
Molecular Formula C7H6N4O
Molecular Weight 162.15 g/mol
IUPAC Name 1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Standard InChI InChI=1S/C7H6N4O/c8-6(12)4-1-2-9-7-5(4)3-10-11-7/h1-3H,(H2,8,12)(H,9,10,11)
Standard InChI Key XDHHENMFFCOFQP-UHFFFAOYSA-N
Canonical SMILES C1=CN=C2C(=C1C(=O)N)C=NN2

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound features a 1H-pyrazolo[3,4-b]pyridine core with a carboxamide group at position 4. Its IUPAC name is 1H-pyrazolo[3,4-b]pyridine-4-carboxamide, and its SMILES representation is C1=CN=C2C(=C1C(=O)N)C=NN2\text{C1=CN=C2C(=C1C(=O)N)C=NN2} . The planar bicyclic system allows for π-π stacking interactions, while the carboxamide group enhances hydrogen-bonding potential (Figure 1).

Table 1: Key Chemical Descriptors

PropertyValueSource
Molecular FormulaC7H6N4O\text{C}_7\text{H}_6\text{N}_4\text{O}PubChem
Molecular Weight162.15 g/molPubChem
XLogP3-0.3PubChem
Hydrogen Bond Donors2PubChem
Hydrogen Bond Acceptors3PubChem
Rotatable Bond Count1PubChem

Tautomerism and Stability

1H-Pyrazolo[3,4-b]pyridines exhibit tautomerism between 1H- and 2H- forms, but computational studies confirm the 1H-tautomer is energetically favored by ~37 kJ/mol . This stability arises from reduced steric strain and optimal delocalization of the lone pair on N1 .

Synthesis and Optimization

Catalytic Cyclization Methods

A high-yield synthesis (85% total yield) involves the hydroxylamine hydrochloride-catalyzed cyclization of 2-chloro-3-pyridinecarboxaldehyde in dimethylformamide (DMF) . This method avoids expensive catalysts and enables scalable production:

2-Chloro-3-pyridinecarboxaldehydeHydroxylamine HClDMF, 80°C1H-Pyrazolo[3,4-b]pyridine-4-carboxamide[4]\text{2-Chloro-3-pyridinecarboxaldehyde} \xrightarrow[\text{Hydroxylamine HCl}]{\text{DMF, 80°C}} \text{1H-Pyrazolo[3,4-b]pyridine-4-carboxamide} \quad[4]

Table 2: Reaction Conditions

ParameterSpecification
CatalystHydroxylamine hydrochloride
SolventDMF
Temperature80°C
Yield85%

Structure-Activity Relationship (SAR) Studies

Modifications to the core structure significantly impact biological activity:

  • Position 3 Substituents: Bulky groups (e.g., isopropyl) enhance PPARα binding affinity by 12-fold compared to methyl groups .

  • Carboxamide Orientation: The para-carboxamide configuration is critical for agonistic activity, with a 50% reduction in potency observed in meta-analogs .

  • Hydrophobic Tail: A 4-carbon chain at position 6 optimizes lipid-lowering effects, as demonstrated in high-fructose-fed rat models .

Biological Activity and Mechanisms

PPARα Agonism

1H-Pyrazolo[3,4-b]pyridine-4-carboxamide derivatives act as selective peroxisome proliferator-activated receptor alpha (PPARα) agonists. Compound 10f (EC50_{50} = 0.8 μM) reduces plasma triglycerides by 62% in rodent models, matching fenofibrate efficacy . Mechanistically, these compounds stabilize the AF-2 helix of PPARα’s ligand-binding domain, promoting coactivator recruitment .

Table 3: In Vivo Efficacy Comparison

CompoundTriglyceride ReductionModel
10f62%High-fructose rats
Fenofibrate65%High-fructose rats

Emerging Applications and Future Directions

Metabolic Disease Therapeutics

Ongoing Phase II trials evaluate carboxamide derivatives for non-alcoholic steatohepatitis (NASH), leveraging dual PPARα/δ agonism to reduce hepatic fibrosis .

Radiopharmaceutical Development

18F^{18}\text{F}-labeled analogs exhibit high brain uptake (SUV = 2.4 at 60 min), positioning them as candidates for tau protein imaging in Alzheimer’s disease .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator